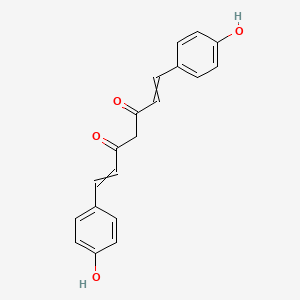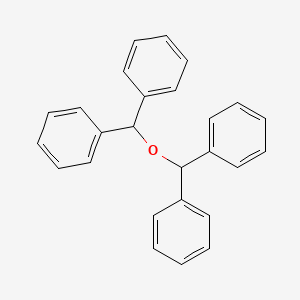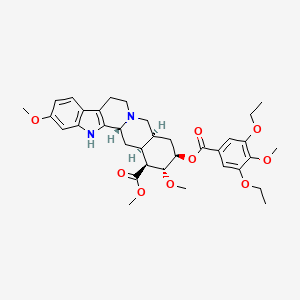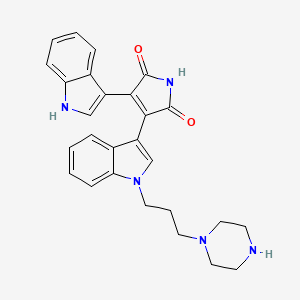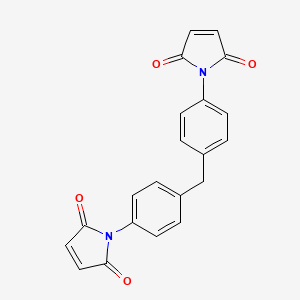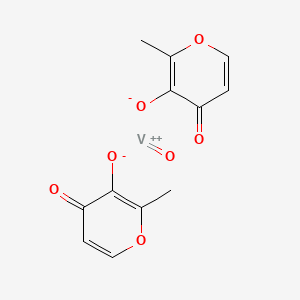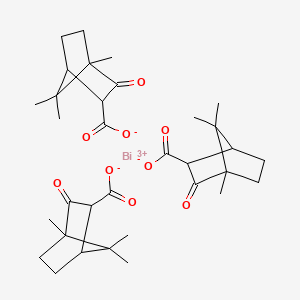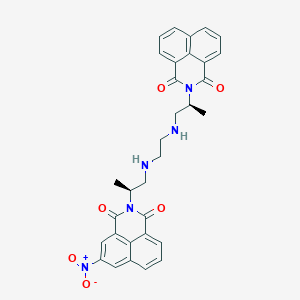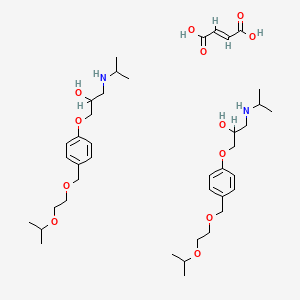![molecular formula C20H14O2 B1667514 2-(4-methylphenyl)-4H-benzo[h]chromen-4-one CAS No. 14756-26-4](/img/structure/B1667514.png)
2-(4-methylphenyl)-4H-benzo[h]chromen-4-one
Descripción general
Descripción
“2-(4-methylphenyl)-4H-benzo[h]chromen-4-one” is a type of chromanone, which is a heterobicyclic compound. Chromanones are important in medicinal chemistry as they serve as building blocks for the synthesis of novel lead compounds . They exhibit significant variations in biological activities due to the absence of a double bond between C-2 and C-3 .
Molecular Structure Analysis
The molecular structure of “this compound” is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . This structure relates to chromane, chromene, chromone, and chromenone .Aplicaciones Científicas De Investigación
Environmental and Green Chemistry
2-Amino-4H-benzo[g]chromenes, a class to which 2-(4-methylphenyl)-4H-benzo[h]chromen-4-one belongs, have been a focus in the development of environmentally friendly chemical processes. These compounds are utilized in multi-component reactions (MCRs), emphasizing high atom economy, good yields, and low costs while minimizing waste and energy use. They are significant in the synthesis of biologically active compounds, including those with anti-cancer and anti-malarial properties, and in the production of fluorescent compounds for biochemical research and electroluminescent devices (Maleki, 2016).
Synthesis and Antitumor Applications
Certain analogs of 4-Amino-2H-benzo[h]chromen-2-one have been synthesized and evaluated for their cytotoxic activity against tumor cell lines. These studies have shown promising cell growth inhibitory activity, highlighting the potential of these compounds in cancer research (Dong et al., 2010).
Photocatalytic Applications
Innovative methods for the synthesis of benzo[f]chromen-1-ones and Phenyl-4H-chromen-4-one have been developed, utilizing photocatalytic oxidative cyclization. These methods are efficient and offer a rapid transformation of 2-pyrones into 4-pyrones, demonstrating the potential of this compound in photocatalytic applications (Ait‐Baziz et al., 2014).
Magnetic Mesoporous Catalysts
The compound has been used in the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, leveraging hollow magnetic mesoporous (HMMS) Fe3O4@SiO2 NPs as a catalyst. This showcases its role in the development of novel catalysts and efficient synthetic methods (Safaei‐Ghomi et al., 2017).
Fluorescent Sensor Applications
Studies have shown that 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one exhibits unusual fluorescence properties in protic environments, making it a potential candidate for developing fluorogenic sensors. Its fluorescence enhancement in the presence of metals indicates its application in spectrofluorometry and in the development of fluorescence probes (Uchiyama et al., 2006).
Mecanismo De Acción
Chromanones, including “2-(4-methylphenyl)-4H-benzo[h]chromen-4-one”, exhibit a wide range of pharmacological activities. They have shown potential as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and other activities . The exact mechanism of action for “this compound” is not specified in the search results.
Direcciones Futuras
Given the versatility of chromanones and their potential in drug design and development, future research could focus on developing more effective and cost-effective methods for synthesizing novel chromanone analogs . Additionally, further studies could explore the diverse biological activities of these compounds and their potential applications in treating various diseases .
Propiedades
IUPAC Name |
2-(4-methylphenyl)benzo[h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c1-13-6-8-15(9-7-13)19-12-18(21)17-11-10-14-4-2-3-5-16(14)20(17)22-19/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCQGCNOJZYRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



